Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-2-Amino-1-(furan-2-YL)-ethanol
(R)-2-Amino-1-(furan-2-YL)-ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. The presence of the furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and steric properties to the molecule. Furan and its derivatives are recognized as privileged scaffolds in drug discovery, contributing to a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2-amino alcohol functional group is a common structural motif in many biologically active compounds and serves as a crucial chiral building block in asymmetric synthesis. The specific stereochemistry, in this case, the (R)-configuration, is often critical for therapeutic efficacy and minimizing off-target effects. A thorough understanding of the three-dimensional structure and stereochemical purity of (R)-2-Amino-1-(furan-2-YL)-ethanol is therefore paramount for its application in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, a predictive analysis of its crystal structure, and detailed methodologies for its stereochemical characterization.
Chemoenzymatic Synthesis of Enantiopure (R)-2-Amino-1-(furan-2-YL)-ethanol
The synthesis of enantiomerically pure (R)-2-Amino-1-(furan-2-YL)-ethanol can be efficiently achieved through a chemoenzymatic approach. This method leverages the high stereoselectivity of enzymes for the key chiral-setting step, followed by a conventional chemical reduction.
A well-established route begins with the hydrocyanation of furan-2-carbaldehyde, catalyzed by a hydroxynitrile lyase. This enzymatic reaction produces the corresponding (R)-cyanohydrin with high enantiomeric excess. Subsequent reduction of the cyanohydrin intermediate yields the desired (R)-2-Amino-1-(furan-2-YL)-ethanol.
Caption: Chemoenzymatic synthesis of (R)-2-Amino-1-(furan-2-YL)-ethanol.
Experimental Protocol: Synthesis
Crystal Structure Analysis: A Predictive Approach
As of the writing of this guide, a definitive single-crystal X-ray structure of (R)-2-Amino-1-(furan-2-YL)-ethanol has not been publicly deposited. However, by examining the crystal structures of analogous amino alcohols, such as racemic cis-2-amino-1,2-diphenylethanol[1] and (1R,2S)-Norephedrine hydrochloride[2], we can predict the key structural features of the title compound.
Expected Molecular Conformation and Intermolecular Interactions
It is anticipated that the crystal structure of (R)-2-Amino-1-(furan-2-YL)-ethanol will be dominated by a network of hydrogen bonds. The primary amine and hydroxyl groups are excellent hydrogen bond donors, while the oxygen atom of the hydroxyl group and the nitrogen of the amine group can also act as acceptors. The furan ring's oxygen atom may also participate in weaker hydrogen bonding interactions.
The conformation of the molecule is likely to adopt a gauche or synclinal arrangement between the amino and hydroxyl groups, as this is a common feature in many 1,2-amino alcohols.[2] This conformation can be stabilized by intramolecular hydrogen bonding between the amine and hydroxyl groups.
In the crystal lattice, it is highly probable that enantiomerically pure molecules will form chiral helical structures through intermolecular O-H···N and N-H···O hydrogen bonds, similar to what is observed in the crystal structure of cis-2-amino-1,2-diphenylethanol.[1] The furan rings are expected to engage in π-π stacking interactions, further stabilizing the crystal packing.
| Predicted Crystallographic Parameter | Expected Value/Feature | Rationale based on Analogous Structures |
| Crystal System | Monoclinic or Orthorhombic | Common for chiral organic molecules. |
| Space Group | Chiral (e.g., P2₁) | Expected for an enantiomerically pure compound. |
| Hydrogen Bonding Network | Extensive O-H···N and N-H···O interactions | Presence of primary amine and hydroxyl groups.[1][2] |
| Intramolecular H-bonding | Likely between the amino and hydroxyl groups | Stabilizes the molecular conformation. |
| π-π Stacking | Possible between furan rings | Aromatic nature of the furan moiety. |
| Molecular Conformation | Gauche or synclinal O-C-C-N torsion angle | Common in 1,2-amino alcohols.[2] |
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Caption: General workflow for determining a single-crystal X-ray structure.
Experimental Protocol: Single-Crystal X-ray Diffraction (Prospective)
Stereochemical Analysis
The confirmation of the enantiomeric purity and absolute configuration of (R)-2-Amino-1-(furan-2-YL)-ethanol is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Circular Dichroism (CD) spectroscopy are powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC allows for the separation of enantiomers, enabling the determination of enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers.
| HPLC Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4][5] The resulting CD spectrum is a unique fingerprint of a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds.
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Sample Preparation:
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Instrument Setup:
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Data Acquisition:
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Data Interpretation:
Spectroscopic Profile
A combination of spectroscopic techniques is used to confirm the identity and structure of (R)-2-Amino-1-(furan-2-YL)-ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. While experimental data for the target molecule is not widely published, predicted chemical shifts and data from similar compounds can provide valuable insights. For the related compound (S)-1-(furan-2-yl)ethanol, the following ¹H NMR signals have been reported in CDCl₃: δ 7.35 (s, 1H), 6.35 (m, 1H), 6.25 (d, 1H), 4.88 (q, 1H), 1.56 (d, 3H).[6]
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Protons on the furan ring | Carbons of the furan ring |
| Methine proton (CH-OH) | Methine carbon (CH-OH) |
| Methylene protons (CH₂-NH₂) | Methylene carbon (CH₂-NH₂) |
| Amine and hydroxyl protons (exchangeable) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (primary amine) | 3300-3500 (two bands) |
| C-H stretch (aromatic and aliphatic) | 2850-3100 |
| C=C stretch (furan ring) | ~1500-1600 |
| C-O stretch (alcohol and furan) | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (R)-2-Amino-1-(furan-2-YL)-ethanol (C₆H₉NO₂), the expected molecular weight is approximately 127.14 g/mol .[7] Electrospray ionization (ESI) in positive mode is a suitable technique for analyzing this compound.
Conclusion
(R)-2-Amino-1-(furan-2-YL)-ethanol stands as a valuable chiral intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its synthesis, a predictive analysis of its crystal structure based on analogous compounds, and detailed protocols for its stereochemical and spectroscopic characterization. While a definitive single-crystal X-ray structure remains to be determined, the insights provided herein offer a solid foundation for researchers working with this important molecule. The methodologies for chiral HPLC and CD spectroscopy are robust and can be readily applied to ensure the enantiomeric purity and confirm the absolute configuration, which are critical parameters for its successful application in the synthesis of new chemical entities.
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